1-(Trifluoroacetyl)-4-piperidinemethanol

Übersicht

Beschreibung

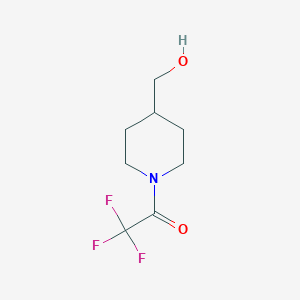

1-(Trifluoroacetyl)-4-piperidinemethanol is an organic compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further substituted with a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoroacetyl)-4-piperidinemethanol typically involves the reaction of 4-piperidinemethanol with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trifluoroacetyl)-4-piperidinemethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.

Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of trifluoromethyl-substituted piperidines.

Substitution: Formation of various substituted piperidinemethanol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Trifluoroacetyl)-4-piperidinemethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(Trifluoroacetyl)-4-piperidinemethanol involves its interaction with specific molecular targets. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. This group can form strong hydrogen bonds with biological targets, leading to the modulation of enzymatic activity or receptor binding. The piperidine ring provides structural stability and can interact with hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

Trifluoroacetic acid: Shares the trifluoroacetyl group but lacks the piperidine and methanol moieties.

Trifluoroacetyl chloride: Used as a reagent in the synthesis of trifluoroacetylated compounds.

Trifluoroacetic anhydride: Another reagent for introducing the trifluoroacetyl group.

Uniqueness: 1-(Trifluoroacetyl)-4-piperidinemethanol is unique due to the combination of the trifluoroacetyl group with the piperidine ring and methanol group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Biologische Aktivität

1-(Trifluoroacetyl)-4-piperidinemethanol (CAS No. 156459-82-4) is a piperidine derivative characterized by the presence of a trifluoroacetyl group and a hydroxymethyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The exploration of its biological activity encompasses various aspects, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperidine ring substituted with a trifluoroacetyl group and a hydroxymethyl group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:

- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can disrupt microbial cell membranes and inhibit growth effectively against resistant strains of bacteria and fungi .

- Anticancer Properties : Some derivatives of piperidine have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation, particularly in cells resistant to conventional therapies .

- Neuroprotective Effects : Piperidine compounds are also being explored for neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their efficacy in targeting central nervous system disorders .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with this compound:

-

Antimicrobial Study :

- Objective : To evaluate the antifungal activity against Candida auris.

- Findings : Derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, indicating potent antifungal activity. The compounds induced apoptosis in fungal cells and disrupted their plasma membranes .

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Results : Compounds derived from piperidine exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell growth. Mechanistic studies indicated that these compounds can induce cell cycle arrest and apoptosis through mitochondrial pathways .

- Neuroprotective Study :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Acetyl)-4-piperidinemethanol | C7H11NO | Moderate antimicrobial |

| 1-(Trifluoroacetyl)-4-piperidinone | C7H8F3N2O | Anticancer activity |

| 1-(Fluoroacetyl)-4-piperidinemethanol | C7H8FNO | Neuroprotective effects |

The biological mechanisms underlying the activity of this compound are multifaceted:

- Membrane Disruption : Similar compounds have been shown to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : The activation of caspases and mitochondrial pathways has been observed in cancer cells exposed to piperidine derivatives, suggesting a common mechanism for inducing programmed cell death.

- Neuroprotective Pathways : The compound may modulate neuroinflammatory pathways and reduce oxidative stress markers, contributing to its protective effects on neuronal cells.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)12-3-1-6(5-13)2-4-12/h6,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCHBGGKBUIKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438210 | |

| Record name | 1-(TRIFLUOROACETYL)-4-PIPERIDINEMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156459-82-4 | |

| Record name | 1-(TRIFLUOROACETYL)-4-PIPERIDINEMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.